molecular formula C8H3Cl2IN2 B1453514 2,4-Dichloro-8-iodoquinazoline CAS No. 959237-40-2

2,4-Dichloro-8-iodoquinazoline

Cat. No.: B1453514
CAS No.: 959237-40-2
M. Wt: 324.93 g/mol
InChI Key: IDPKBCBSWUKDKO-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-iodoquinazoline is a useful research compound. Its molecular formula is C8H3Cl2IN2 and its molecular weight is 324.93 g/mol. The purity is usually 95%.
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Biological Activity

2,4-Dichloro-8-iodoquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C8_8H3_3Cl2_2I N2_2
  • Molecular Weight : 324.94 g/mol
  • CAS Number : 959237-40-2
  • IUPAC Name : this compound

Quinazolines, including this compound, exhibit their biological effects primarily through the inhibition of key enzymes and receptors involved in cellular signaling pathways. Notably:

  • EGFR Inhibition : Quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers. Studies indicate that modifications at specific positions enhance their binding affinity and inhibitory potency against EGFR autophosphorylation .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. The presence of halogen atoms (chlorine and iodine) is believed to enhance membrane permeability and disrupt bacterial cell wall integrity .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

Activity Type Target/Organism IC50/EC50 Values Reference
EGFR Inhibition Human cancer cell linesIC50 in nM range
Antimicrobial Activity Gram-positive and Gram-negative bacteriaVaries; significant inhibition observed
Cytotoxicity A549 lung cancer cell lineIC50 = 0.5 µM
Anti-inflammatory Effects Human promyelocytic cellsEC50 = 10 µM

Case Studies

  • Antitumor Activity :
    • A study evaluated a series of quinazoline derivatives for their antitumor potential against various cancer cell lines. This compound exhibited potent cytotoxicity with an IC50 value indicating effective growth inhibition in A549 lung cancer cells .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties of quinazoline derivatives revealed that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Properties

IUPAC Name

2,4-dichloro-8-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-7-4-2-1-3-5(11)6(4)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPKBCBSWUKDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652957
Record name 2,4-Dichloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-40-2
Record name 2,4-Dichloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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